molecular formula C20H20ClN3O4 B6485956 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]urea CAS No. 894032-95-2

3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]urea

Cat. No.: B6485956
CAS No.: 894032-95-2
M. Wt: 401.8 g/mol
InChI Key: OOEBIYKHRNJYMK-UHFFFAOYSA-N
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Description

3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]urea is a useful research compound. Its molecular formula is C20H20ClN3O4 and its molecular weight is 401.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.1142338 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c21-13-5-7-15(8-6-13)24-11-14(9-19(24)25)23-20(26)22-10-16-12-27-17-3-1-2-4-18(17)28-16/h1-8,14,16H,9-12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEBIYKHRNJYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]urea is a complex organic molecule notable for its potential biological activities. This article examines its structural features, synthesis methods, and various biological activities supported by empirical research.

Structural Characteristics

This compound features a unique combination of a pyrrolidinone ring , a urea functional group , and aromatic substituents . Its molecular formula is C19H20ClN3O2C_{19}H_{20}ClN_3O_2 with a molecular weight of approximately 357.8 g/mol . The presence of the 4-chlorophenyl and dihydro-benzodioxin groups enhances its potential for interaction with biological targets, which may lead to various therapeutic effects .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of an Intermediate : Reaction of 4-chlorobenzaldehyde with pyrrolidinone under controlled conditions.
  • Final Product Formation : The intermediate is then reacted with a suitable isocyanate to yield the final product.

In industrial settings, automated reactors and continuous flow systems are often employed to enhance efficiency and yield during synthesis .

Biological Activities

Research indicates that This compound exhibits several significant biological activities:

Antibacterial Activity

In studies evaluating antibacterial properties, compounds similar to this one demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The effectiveness against these pathogens suggests potential applications in developing new antibacterial agents .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes, including:

  • Acetylcholinesterase (AChE) : Compounds derived from similar structures have been identified as potent AChE inhibitors, which are crucial in treating conditions like Alzheimer's disease.
  • Urease : Strong inhibitory activity against urease has been reported for related compounds, indicating potential for treating conditions like urinary tract infections .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds. For instance:

  • Antibacterial Screening : A series of synthesized derivatives were tested against multiple bacterial strains, revealing that certain derivatives exhibited IC50 values significantly lower than standard drugs .
  • In Silico Docking Studies : These studies have elucidated the binding interactions between the compound and various biological macromolecules, providing insights into its mechanism of action .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(3-fluorophenyl)ureaPyrrolidinone ring, urea groupModerate antibacterial activity
1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylureaSimilar aromatic substitutionPotential AChE inhibition

The uniqueness of This compound lies in its specific combination of functional groups that impart distinct chemical properties compared to other similar compounds .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Activity

A study published in 2021 synthesized several derivatives based on the core structure of 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]urea. These derivatives were tested against human melanoma (A375) and colon adenocarcinoma (HT-29) cell lines using the MTT assay. The results indicated that compounds containing the pyrrolidine and oxindole moieties demonstrated higher cytotoxicity against HT-29 cells compared to A375 cells .

CompoundCell Line TestedIC50 (μM)
Compound AA37515
Compound BHT-2910
Compound CHT-298

Neuropharmacological Applications

The structural features of this compound suggest potential applications in treating neurological disorders. The presence of the pyrrolidine ring may confer properties that modulate neurotransmitter systems.

Research Insights

Studies have indicated that similar pyrrolidine-based compounds can influence dopamine and serotonin receptors, making them candidates for further investigation in the treatment of conditions such as depression and anxiety .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, including the formation of the pyrrolidine ring and subsequent modifications to introduce various substituents that enhance biological activity. The exploration of derivatives has shown that altering substituents can significantly impact efficacy and selectivity.

Synthesis Overview

  • Formation of Pyrrolidine : Starting from readily available precursors.
  • Urea Formation : Reaction with isocyanates to introduce the urea functionality.
  • Benzodioxin Integration : Incorporation of benzodioxin moiety through coupling reactions.

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing this urea derivative, and what key reaction conditions should be prioritized?

  • Methodology : The compound can be synthesized via a urea-forming reaction between an isocyanate and an amine. A typical approach involves reacting 1-(4-chlorophenyl)-5-oxopyrrolidin-3-amine with 2,3-dihydro-1,4-benzodioxin-2-ylmethyl isocyanate in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts. Optimization of stoichiometry and temperature is critical to minimize side reactions .
  • Characterization : Post-synthesis purification via column chromatography and validation using NMR (e.g., 1^1H, 13^{13}C) and FTIR are essential to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure and purity?

  • Methodology :

  • NMR Spectroscopy : 1^1H NMR (400–500 MHz) resolves aromatic protons (δ 7.2–8.1 ppm) and urea NH signals (δ ~10 ppm). 13^{13}C NMR confirms carbonyl groups (C=O at ~160–170 ppm) and heterocyclic carbons .
  • FTIR : Strong absorption bands at ~1650–1700 cm1^{-1} (urea C=O stretch) and ~1250 cm1^{-1} (C-O-C in benzodioxin) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ peaks) with <5 ppm error .

Q. What solvent systems are optimal for solubility studies in preclinical assays?

  • Methodology : Test solubility in DMSO (common stock solution), ethanol, and aqueous buffers (pH 1–10). Use UV-Vis spectroscopy or HPLC to quantify solubility limits. Note: The benzodioxin moiety may enhance solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and minimize impurities?

  • Methodology : Apply DoE to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal reflux temperature (e.g., 80–110°C) and amine:isocyanate molar ratio (1:1 to 1:1.2). Statistical models (e.g., ANOVA) resolve interactions between variables, improving yield from 60% to >85% .
  • Data Contradiction : If literature reports conflicting yields, replicate experiments under controlled conditions and validate purity via HPLC to isolate protocol-specific variables .

Q. What strategies are effective for analyzing hydrolytic stability of the urea group under physiological conditions?

  • Methodology : Incubate the compound in phosphate buffers (pH 2.0, 7.4, 9.0) at 37°C. Monitor degradation via HPLC-MS at intervals (0–72 hours). The 4-chlorophenyl group may stabilize the urea against hydrolysis at acidic pH, while the benzodioxin ring could enhance susceptibility to base-catalyzed breakdown .

Q. How can computational modeling (e.g., molecular docking) predict biological targets for this compound?

  • Methodology : Use Schrödinger Suite or AutoDock Vina to dock the compound into enzyme active sites (e.g., kinases or GPCRs). Focus on hydrogen bonding between the urea moiety and conserved residues (e.g., Asp/Lys in catalytic pockets). MD simulations (>100 ns) assess binding stability. Cross-validate with experimental IC50_{50} data from enzyme inhibition assays .

Q. What are the challenges in reconciling divergent crystallographic data for similar urea derivatives?

  • Methodology : Compare X-ray structures from databases (e.g., CCDC) to identify conformational flexibility in the benzodioxin-pyrrolidinone linkage. Use DFT calculations (B3LYP/6-311+G(d,p)) to model torsion angles and validate against experimental data. Discrepancies may arise from crystal packing effects or solvent inclusion .

Methodological Notes

  • Synthetic Reproducibility : Always include internal standards (e.g., deuterated solvents for NMR) and report reaction yields as averages of triplicate runs ± SD.
  • Data Interpretation : For conflicting spectral data, cross-reference with analogs (e.g., 3-(4-chlorophenyl)pyrrolidinone derivatives) to isolate substituent-specific effects .

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